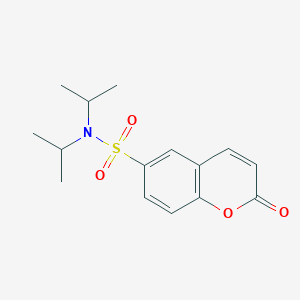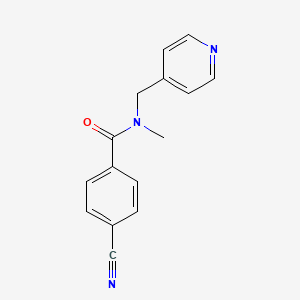
1-(Benzimidazol-1-yl)phthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzimidazol-1-yl)phthalazine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique structure that makes it a promising candidate for drug development, as well as for use in biochemical and physiological studies.
Applications De Recherche Scientifique
1-(Benzimidazol-1-yl)phthalazine has been studied extensively for its potential applications in various scientific research fields. One of the most promising applications is in drug development, as this compound has been shown to have significant anti-cancer activity. Additionally, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions, as well as for its ability to inhibit the activity of certain enzymes.
Mécanisme D'action
The mechanism of action of 1-(Benzimidazol-1-yl)phthalazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to bind to metal ions, which may contribute to its fluorescence properties.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects, particularly in cancer cells. This compound has been shown to induce apoptosis in cancer cells, which may make it a promising candidate for cancer treatment. Additionally, this compound has been shown to inhibit the activity of certain enzymes, which may have implications for the treatment of other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(Benzimidazol-1-yl)phthalazine in lab experiments is its unique structure and properties, which make it a promising candidate for drug development and biochemical studies. Additionally, the synthesis method for this compound is reliable and yields high-purity products. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are many future directions for research on 1-(Benzimidazol-1-yl)phthalazine. One promising direction is the development of this compound as a cancer treatment, as it has shown significant anti-cancer activity in vitro. Additionally, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of new drugs and therapies. Finally, the potential use of this compound as a fluorescent probe for detecting metal ions should be explored further, as it may have applications in a variety of fields.
Méthodes De Synthèse
The synthesis of 1-(Benzimidazol-1-yl)phthalazine involves the reaction of 1,2-diaminobenzene and phthalic anhydride in the presence of a catalyst. The reaction proceeds through a condensation reaction, which yields a product that can be purified through recrystallization. This synthesis method has been optimized to produce high yields of pure this compound, making it a reliable method for producing this compound.
Propriétés
IUPAC Name |
1-(benzimidazol-1-yl)phthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4/c1-2-6-12-11(5-1)9-17-18-15(12)19-10-16-13-7-3-4-8-14(13)19/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMNVMUMOHBXCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-[(2,5-Dimethylphenyl)iminomethyl]phenyl] pyridine-3-carboxylate](/img/structure/B7441113.png)
![[4-[(4-Bromophenyl)iminomethyl]-3-(furan-2-carbonyloxy)phenyl] furan-2-carboxylate](/img/structure/B7441121.png)
![[2-Methoxy-4-(naphthalen-2-yliminomethyl)phenyl] furan-2-carboxylate](/img/structure/B7441123.png)
![[3-(Furan-2-carbonyloxy)-4-[(4-methylphenyl)iminomethyl]phenyl] furan-2-carboxylate](/img/structure/B7441125.png)



![2-[(2S)-3-methyl-1-(4-methylpiperazin-1-yl)-1-oxobutan-2-yl]isoindole-1,3-dione](/img/structure/B7441152.png)


![1-(2-chlorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B7441184.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7441189.png)